molecular formula C22H22N4O3 B12166195 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B12166195
M. Wt: 390.4 g/mol
InChI Key: VFQWGATWPHJVRH-UHFFFAOYSA-N
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Description

“N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Isoindolinone Moiety: This step involves the reaction of the quinazolinone intermediate with phthalic anhydride or its derivatives under suitable conditions.

    Final Coupling Reaction: The final step involves coupling the quinazolinone and isoindolinone intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, “this compound” may be explored as a potential therapeutic agent. Its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy, would be key areas of investigation.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide” include other quinazolinone derivatives and isoindolinone derivatives. Examples include:

    Quinazolinone Derivatives: Compounds such as 2-methyl-4-oxo-3,4-dihydroquinazoline and 6-chloro-4-oxo-3,4-dihydroquinazoline.

    Isoindolinone Derivatives: Compounds such as 3-oxo-2,3-dihydro-1H-isoindole and 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-13(2)11-26-12-23-18-8-7-14(9-17(18)22(26)29)24-20(27)10-19-15-5-3-4-6-16(15)21(28)25-19/h3-9,12-13,19H,10-11H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

VFQWGATWPHJVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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